N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole ring system, a thiophene moiety, and a carboxamide functional group
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including inflammation, microbial infections, and cancer .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other thiazole derivatives . These interactions often result in changes to the target’s function, which can have a variety of downstream effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of pathways, often resulting in significant downstream effects . These effects can include changes to cellular metabolism, immune response, and cell growth .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the compound’s bioavailability and its ability to reach its targets within the body .
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action, efficacy, and stability of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core, which can be synthesized through the cyclization of catechol with formaldehyde. The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative. The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a furan ring instead of thiophene.
N-(2-hydroxy-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: Contains a pyridine ring instead of thiophene.
Uniqueness
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness can influence its bioactivity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-11(10-3-4-20-7-10)6-15-14(17)9-1-2-12-13(5-9)19-8-18-12/h1-5,7,11,16H,6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNHDMZBAOCRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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